molecular formula C11H14N2O3S B7789445 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide

Cat. No.: B7789445
M. Wt: 254.31 g/mol
InChI Key: QXGZUDKVPASLIE-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-mercaptoacetic acid to form the thiazolidine ring. The final step involves the oxidation of the sulfur atom to form the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-2-methylphenoxy]phenyl]acetamide
  • 4-(1,1-dioxo-1$l^{6},2-thiazolidin-2-yl)benzoic acid

Uniqueness

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide is unique due to its specific structural features, such as the presence of the thiazolidine ring and the sulfone group. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-9(14)12-10-3-5-11(6-4-10)13-7-2-8-17(13,15)16/h3-6H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGZUDKVPASLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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